molecular formula C14H14BFO3 B14025936 (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid

Cat. No.: B14025936
M. Wt: 260.07 g/mol
InChI Key: JKIAOKBJWCFWCK-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and methyl groups. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with palladium catalysts, forming a palladium-boron intermediate. This intermediate then reacts with an aryl or vinyl halide to form the desired product . The presence of the benzyloxy, fluoro, and methyl groups can influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C14H14BFO3

Molecular Weight

260.07 g/mol

IUPAC Name

(3-fluoro-2-methyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BFO3/c1-10-12(15(17)18)7-8-13(14(10)16)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3

InChI Key

JKIAOKBJWCFWCK-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C)(O)O

Origin of Product

United States

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